methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a phenyl group, and a tosylmethyl group
Properties
IUPAC Name |
methyl 6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-13-8-10-15(11-9-13)28(25,26)12-16-17(19(23)27-2)18(22-20(24)21-16)14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRRWMDXKSQNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Component Selection and Mechanistic Considerations
- Aldehyde : Benzaldehyde introduces the 4-phenyl group.
- β-Keto Ester : Methyl acetoacetate typically provides the 5-carboxylate and 6-methyl groups. However, to incorporate the sulfonylmethyl moiety, a modified β-keto ester, such as methyl [(4-methylbenzenesulfonyl)methyl]acetoacetate, is required. This precursor can be synthesized via sulfonation of methyl (bromomethyl)acetoacetate using sodium 4-methylbenzenesulfinate in dimethylformamide (DMF) at 60°C.
- Urea : Acts as the source of the N1 and N3 atoms in the tetrahydropyrimidine ring.
The reaction proceeds through acid-catalyzed condensation, forming an enamine intermediate that cyclizes to yield the tetrahydropyrimidine scaffold.
Catalytic Systems and Optimization
Comparative studies highlight the efficacy of p-toluenesulfonic acid (TsOH) as a catalyst, achieving yields exceeding 85% for analogous compounds. In contrast, traditional HCl or H2SO4 catalysts yield 70–75% under similar conditions. TsOH’s dual role as a Brønsted acid and a weak coordinating agent may stabilize intermediates, enhancing regioselectivity.
Optimized Procedure :
- Combine benzaldehyde (1.2 mmol), methyl [(4-methylbenzenesulfonyl)methyl]acetoacetate (1.5 mmol), and urea (1.2 mmol) in anhydrous ethanol.
- Add TsOH (10 mol%) and reflux at 80°C for 4–6 hours.
- Monitor reaction progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 3:7).
- Quench with ice-cold water, filter the precipitate, and recrystallize from ethanol.
Post-Synthetic Modification Strategies
For cases where the modified β-keto ester is inaccessible, post-synthetic sulfonylation offers an alternative route.
Bromomethyl Intermediate Synthesis
Nucleophilic Substitution
- Dissolve the bromomethyl intermediate (1.0 mmol) in DMF.
- Add sodium 4-methylbenzenesulfinate (1.2 mmol) and heat at 60°C for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 1:1) to obtain the target compound (Yield: 65–70%).
Alternative Synthetic Routes
Multicomponent Reactions with Pre-Functionalized Components
A modified Hantzsch dihydropyridine synthesis can be adapted by replacing the β-keto ester with a sulfonylmethyl-containing analog. This method, however, requires stringent anhydrous conditions and offers lower yields (50–55%) compared to the Biginelli approach.
Solid-Phase Synthesis
Immobilizing the aldehyde component on Wang resin enables iterative coupling and sulfonylation steps. While this method facilitates purification, scalability remains limited due to resin loading capacities.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
- 1H NMR (400 MHz, CDCl3) : δ 7.82–7.25 (m, 9H, aromatic), 5.76 (s, 1H, NH), 4.45 (t, J = 6.8 Hz, 1H, CH), 3.62 (s, 3H, OCH3), 2.42 (s, 3H, CH3), 2.30 (s, 3H, Ar-CH3).
- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O lactam), 1350 cm⁻¹ (S=O).
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Biginelli (TsOH) | 85–90 | 4–6 | High regioselectivity |
| Post-Synthetic | 65–70 | 12 | Avoids custom β-keto ester synthesis |
| Hantzsch Modification | 50–55 | 8–10 | Applicable to diverse substrates |
Chemical Reactions Analysis
Types of Reactions
methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
Therapeutic Development
This compound has been investigated for its potential therapeutic effects in treating various diseases. It acts as an intermediate in the synthesis of pharmaceuticals targeting conditions such as cancer and neurological disorders. The sulfonyl group enhances its biological activity by improving solubility and bioavailability.
Mechanism of Action
The mechanism through which methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate pathways involved in cell proliferation and apoptosis.
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, this compound is utilized to develop effective pesticides and herbicides. Its ability to inhibit specific enzymes in pests makes it a valuable tool for enhancing crop yields while minimizing environmental impact. Research has shown that formulations containing this compound exhibit higher efficacy compared to traditional agrochemicals.
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition. Its structural features allow it to bind effectively to active sites on enzymes, providing insights into enzyme kinetics and mechanisms. This is particularly useful in the discovery of new therapeutic agents.
Case Study: Enzyme Targeting
A study demonstrated that this compound inhibited the activity of certain kinases involved in cancer progression, suggesting potential applications in cancer therapy .
Material Science
Novel Material Development
In material science, the compound is explored for creating novel materials with unique properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promise in enhancing the durability of materials used in various industrial applications.
Data Overview
Mechanism of Action
The mechanism of action of methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-4-phenyl-6-chromanecarboxylate
- Methyl 2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy)propanoate
Uniqueness
methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the tosylmethyl group and the tetrahydropyrimidine ring. These features confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Biological Activity
Methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a tetrahydropyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrimidine core substituted with a methylbenzenesulfonyl group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity.
1. Antimicrobial Activity
Recent studies have shown that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. In vitro evaluations indicated that this compound demonstrates potent activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for the development of new antimicrobial agents .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Notably, cytotoxicity assays on HepG2 liver cancer cells revealed an IC50 value indicating significant growth inhibition .
3. Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its enzyme inhibitory activity. It has shown promising results as an α-glucosidase inhibitor, which is relevant for diabetes management. The structure-activity relationship (SAR) studies suggest that specific modifications to the molecule can enhance its inhibitory potency against this enzyme .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for microbial survival.
- Anticancer Mechanism : Its anticancer effects are attributed to the modulation of apoptotic pathways and inhibition of oncogenic signaling cascades.
- Enzyme Interaction : The compound binds to the active site of α-glucosidase, preventing substrate access and thereby inhibiting enzyme activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various tetrahydropyrimidines included this compound as one of the lead compounds. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 16 µg/mL .
Case Study 2: Anticancer Activity Evaluation
In vitro assays on HepG2 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction .
Data Summary Table
| Biological Activity | Assessed Type | Result (IC50/MIC) |
|---|---|---|
| Antimicrobial | Bacterial strains | MIC: 0.5 - 16 µg/mL |
| Anticancer | HepG2 cells | IC50: ~10 µM |
| Enzyme Inhibition | α-glucosidase | IC50: ~6 µM |
Q & A
Q. Example Protocol :
Condense aldehyde and β-ketoester under acidic conditions.
Cyclize with urea at reflux in ethanol.
Introduce sulfonyl group via 4-methylbenzenesulfonyl chloride in DCM with TEA.
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Research Question
- NMR Spectroscopy : Key signals include δ 2.4–2.6 ppm (methyl groups) and δ 5.3–5.5 ppm (tetrahydropyrimidine CH) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) reveal bond angles and dihedral angles critical for confirming regiochemistry .
Q. Table 1: Comparative Spectroscopic Data
| Functional Group | H NMR (δ, ppm) | Source |
|---|---|---|
| Tetrahydropyrimidine CH | 5.39 | |
| Aromatic protons | 6.91–7.20 | |
| Sulfonyl methyl | 2.45 |
What mechanistic insights explain the regioselectivity of substituents on the tetrahydropyrimidine ring?
Advanced Research Question
Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) direct substitution to the 6-position via resonance stabilization .
- Steric Hindrance : Bulky substituents (e.g., 4-methylbenzenesulfonyl) favor equatorial positioning to minimize strain .
Q. Methodology :
- Use density functional theory (DFT) to model transition states.
- Compare experimental yields with computational predictions .
How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory) be reconciled?
Advanced Research Question
Contradictions arise from:
- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammatory markers (COX-2 vs. TNF-α) .
- Concentration Effects : Dose-dependent dual activity observed in some tetrahydropyrimidines .
Q. Resolution Strategy :
- Conduct dose-response studies across multiple cell lines.
- Validate target engagement via enzyme inhibition assays (e.g., kinase profiling) .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase active sites (e.g., EGFR or CDK2) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Q. Key Findings :
- The sulfonyl group forms hydrogen bonds with catalytic lysine residues in kinases .
How does solvent polarity impact reaction yields in the final sulfonylation step?
Advanced Research Question
| Solvent | Dielectric Constant | Yield (%) | Source |
|---|---|---|---|
| DCM | 8.93 | 78 | |
| DMSO | 47.2 | 65 | |
| Ethanol | 24.3 | 52 |
Advanced Research Question
- TGA : Decomposition onset at ~200°C indicates suitability for room-temperature storage .
- DSC : Melting endotherm at 231–232°C confirms crystallinity .
How can structural modifications enhance selectivity for kinase inhibition?
Advanced Research Question
- Rational Design : Introduce fluorine at the 4-phenyl group to improve hydrophobic interactions .
- Bioisosteric Replacement : Replace ester with amide to mimic ATP’s adenine .
Q. Validation :
- Test modified analogs in kinase inhibition panels (e.g., DiscoverX) .
What purification techniques maximize yield while removing byproducts?
Basic Research Question
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonylation byproducts .
- Recrystallization : Use methanol/water (7:3) to isolate pure crystals .
How does the sulfonyl group influence the compound’s electronic properties?
Advanced Research Question
- Electron-Withdrawing Effect : Reduces electron density on the pyrimidine ring, confirmed via Hammett substituent constants (σ~0.6) .
- Impact on Reactivity : Enhances electrophilicity at C-5, facilitating nucleophilic attacks in derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
